Ethyl 4-amino-2,2-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2,2-difluorobutanoate is an organic compound with the molecular formula C6H11F2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,2-difluorobutanoate typically involves the reaction of ethyl 4-chloro-2,2-difluorobutanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,2-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted butanoates.
Oxidation: Products include oxo derivatives such as ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Ethyl 4-amino-2,2-difluorobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,2-difluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-amino-2,2-difluorobutanoate can be compared with similar compounds such as:
Ethyl 4-amino-2,2-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and stability.
Ethyl 4-amino-2,2-dibromobutanoate: Bromine atoms instead of fluorine, affecting the compound’s physical and chemical properties.
Ethyl 4-amino-2,2-difluoropentanoate: An additional carbon in the chain, altering its biological activity and applications.
This compound is unique due to the presence of fluorine atoms, which impart distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Properties
IUPAC Name |
ethyl 4-amino-2,2-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAVRXFMOXWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.